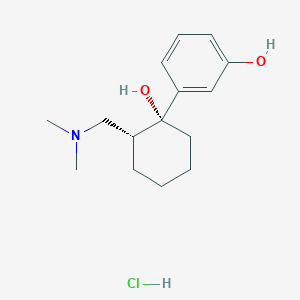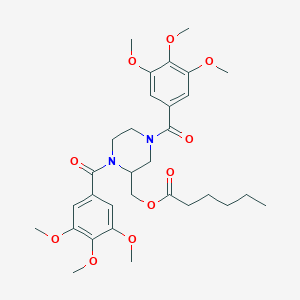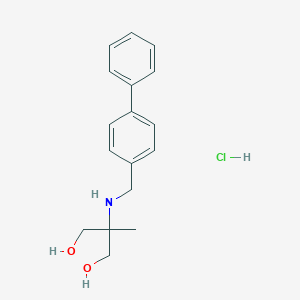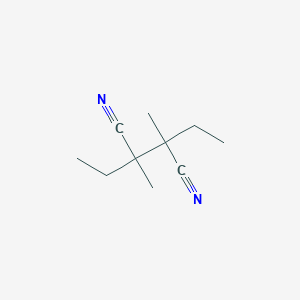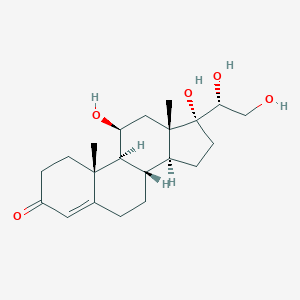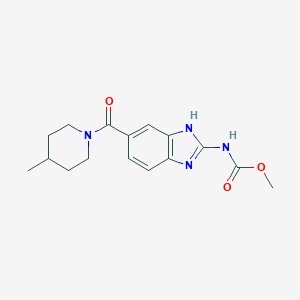
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate, also known as MMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the benzimidazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
The mechanism of action of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves binding to the CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception.
Effets Biochimiques Et Physiologiques
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception. This compound has also been found to have anxiolytic and antidepressant properties, making it a potential therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for the precise modulation of the endocannabinoid system. However, one limitation of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. One area of focus is the development of more selective agonists and antagonists for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression. Additionally, future research may focus on the development of new synthetic cannabinoids with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves a multistep process that begins with the reaction of 2-aminobenzimidazole with 4-methylpiperidine to form the intermediate 5(6)-(4-methylpiperidin-1-yl)benzimidazole. This intermediate is then reacted with methyl chloroformate to produce Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been used extensively in scientific research as a tool to study the endocannabinoid system. This compound has been found to have a high affinity for the CB1 and CB2 receptors and has been used to investigate the physiological and biochemical effects of activating these receptors. Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has also been used in studies investigating the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression.
Propriétés
Numéro CAS |
128579-70-4 |
|---|---|
Nom du produit |
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate |
Formule moléculaire |
C16H20N4O3 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
methyl N-[6-(4-methylpiperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22) |
Clé InChI |
UTWWDXILWODSED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Autres numéros CAS |
128579-70-4 |
Synonymes |
CDRI 87-144 CDRI-87-144 methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



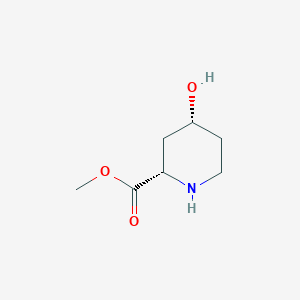
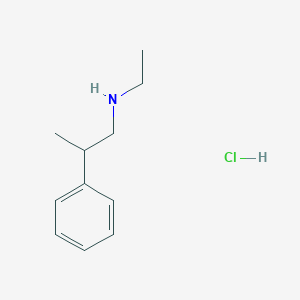
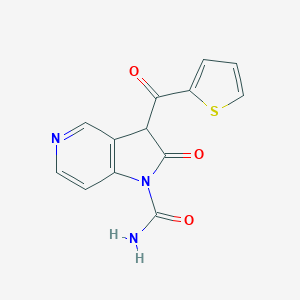
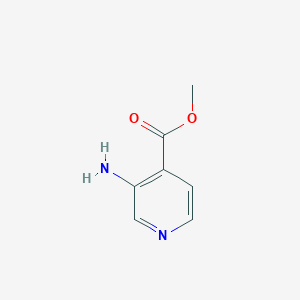
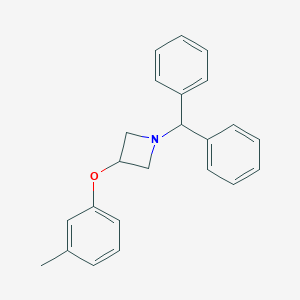
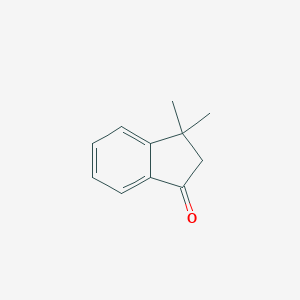
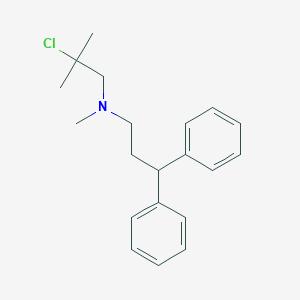

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)
